![molecular formula CHDNOS B1140323 Ritonavir-d6 CAS No. 1217720-20-1](/img/structure/B1140323.png)
Ritonavir-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ritonavir-d6 is a deuterium-labeled Ritonavir . It is an HIV protease inhibitor used in combination with other antivirals in the treatment of HIV infection . It is seldom employed for its own antiviral activity but instead serves as a booster for other protease inhibitors . It has a molecular formula of C37D6H42N6O5S2 and a molecular weight of 726.98 g/mol .
Synthesis Analysis
The synthesis of Ritonavir involves various stages, including the formation of three phenol impurities . However, the specific synthesis process of Ritonavir-d6 is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of Ritonavir-d6 is characterized by its empirical formula C37D6H42N6O5S2 . The InChI code and SMILES string provide a textual representation of its structure .
Chemical Reactions Analysis
Ritonavir-d6 is intended for use as an internal standard for the quantification of Ritonavir by GC- or LC-MS . It inhibits recombinant HIV-1 protease . However, specific chemical reactions involving Ritonavir-d6 are not detailed in the available resources.
Physical And Chemical Properties Analysis
Ritonavir-d6 has a molecular weight of 727.0 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 18 .
Wissenschaftliche Forschungsanwendungen
Polymorphism Characterization
Ritonavir-d6 has been studied for its polymorphic forms in relation to their stability, bioavailability, and processing . The application of multi-scale modelling workflows has been used to characterize the polymorphism in Ritonavir-d6 . This involves examining molecular conformation, polarizability, and stability using quantum mechanics .
Bioavailability Enhancement
Ritonavir-d6 has been used in the generation of amorphous solid dispersions to enhance bioavailability . This technique has been used to produce an amorphous solid dispersion of Ritonavir-d6 at two times the drug load of the commercially available form . This has resulted in equivalent in vitro and in vivo performance to the reference dosage form .
Drug-Drug Interaction Inhibition
Ritonavir-d6 is a strong inhibitor for CYP3A4/5-mediated drug-drug interactions (DDIs) and has been proposed as a suitable alternative to ketoconazole . It can also be used as a weak inhibitor for CYP2D6-mediated DDIs .
Pharmacokinetic Performance Boosting
Ritonavir-d6 has been extensively employed as a CYP3A4 and P-glycoprotein (Pgp) inhibitor to boost the pharmacokinetic performance of compounds that undergo first pass metabolism . This is particularly useful in combination products, where there is a desire to minimize the mass contribution of the Ritonavir-d6 system to reduce patient pill burden .
Anti-viral Agent
Ritonavir-d6 was initially employed as an anti-viral agent and protease inhibitor in the treatment of advanced HIV-1 . It has been utilized for co-administration with other anti-HIV compounds such as saquinavir, indinavir, amprenavir, and lopinavir to boost the pharmacokinetic performance of these molecules by inhibition of metabolism .
Hepatitis C Treatment
Ritonavir-d6 has been used in combination with anti-virals as a leading strategy in drug product development for the treatment of hepatitis C .
Wirkmechanismus
Target of Action
Ritonavir-d6, also known as rel-Ritonavir-d6, primarily targets the HIV protease enzyme . This enzyme plays a crucial role in the reproductive cycle of HIV . Ritonavir-d6 interferes with this cycle, thereby inhibiting the virus’s ability to replicate .
Mode of Action
Ritonavir-d6 inhibits the HIV protease enzyme, which is responsible for cleaving the structural and replicative proteins that arise from major HIV genes . By inhibiting this enzyme, Ritonavir-d6 prevents the proper formation of these proteins, thereby disrupting the virus’s life cycle .
Biochemical Pathways
Ritonavir-d6 affects the cytochrome P450 3A4 (CYP3A4) enzyme . This enzyme is involved in the metabolism of many drugs. By inhibiting CYP3A4, Ritonavir-d6 reduces the metabolism of concomitantly administered protease inhibitors, thereby changing their pharmacokinetic parameters .
Pharmacokinetics
Ritonavir-d6 acts as a pharmacokinetic enhancer . It inhibits the CYP3A4-mediated metabolism of other protease inhibitors, resulting in increased bioavailability of these drugs . This means that more of the drug reaches the systemic circulation, potentially increasing its effectiveness .
Result of Action
The molecular and cellular effects of Ritonavir-d6’s action primarily involve the inhibition of the HIV protease enzyme . This results in the disruption of the HIV life cycle, preventing the virus from replicating effectively . It’s important to note that while Ritonavir-d6 can inhibit the viral protease in cell culture, it requires concentrations much higher than their achievable plasma levels .
Action Environment
Environmental factors such as vibration, acceleration, radiation, and temperature can impact the feasibility of drug processing . For instance, the stability of Ritonavir-d6 processed in space has been investigated, demonstrating the successful recovery of the metastable Form III of Ritonavir generated in orbit . These factors could potentially influence the action, efficacy, and stability of Ritonavir-d6 .
Safety and Hazards
Zukünftige Richtungen
Ritonavir-d6 is primarily used as an internal standard for the quantification of Ritonavir . Its future directions could involve further research into its potential uses and applications in the field of HIV treatment. However, specific future directions for Ritonavir-d6 are not explicitly mentioned in the available literature.
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-GMBJSHJASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.